molecular formula C15H14O B146755 4,4'-Dimethylbenzophenone CAS No. 611-97-2

4,4'-Dimethylbenzophenone

Cat. No.: B146755
CAS No.: 611-97-2
M. Wt: 210.27 g/mol
InChI Key: ZWPWLKXZYNXATK-UHFFFAOYSA-N
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Description

4,4’-Dimethylbenzophenone: is an organic compound with the molecular formula C15H14O . It is a derivative of benzophenone, where two methyl groups are substituted at the para positions of the phenyl rings. This compound appears as a white crystalline solid and is known for its applications in various chemical processes and industries .

Mechanism of Action

Target of Action

4,4’-Dimethylbenzophenone is known to interact with bis(trichlorotitanium phenoxide), a bidentate Lewis acid . This interaction forms a crystalline complex .

Mode of Action

The mode of action of 4,4’-Dimethylbenzophenone involves a reaction with bis(trichlorotitanium phenoxide) to form a crystalline complex . This reaction is facilitated by the presence of a bidentate Lewis acid .

Biochemical Pathways

It is known that the compound undergoes a reaction involving intermolecular hydrogen atom transfer and recombination of radical pairs . The contribution of the hydrogen atom transfer reaction to the deactivation of the triplet state ketone was determined using nanocrystal water suspensions to obtain transient absorption spectra and kinetics .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of the action of 4,4’-Dimethylbenzophenone is the formation of a crystalline complex when it reacts with bis(trichlorotitanium phenoxide) . This reaction is facilitated by the presence of a bidentate Lewis acid .

Action Environment

The action of 4,4’-Dimethylbenzophenone can be influenced by environmental factors. For instance, the compound is known to be insoluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, the compound’s reactivity with bis(trichlorotitanium phenoxide) to form a crystalline complex is facilitated by the presence of a bidentate Lewis acid , suggesting that the presence of such acids in the environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5COCl} + 2 \text{C6H5CH3} \xrightarrow{\text{AlCl3}} \text{(CH3C6H4)2CO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products:

Scientific Research Applications

4,4’-Dimethylbenzophenone has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the methyl groups.

    4,4’-Dimethoxybenzophenone: A derivative with methoxy groups instead of methyl groups.

    4,4’-Dichlorobenzophenone: A derivative with chlorine atoms instead of methyl groups.

Uniqueness: 4,4’-Dimethylbenzophenone is unique due to the presence of methyl groups, which influence its reactivity and physical properties. The methyl groups increase its hydrophobicity and affect its interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

bis(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWLKXZYNXATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060603
Record name Methanone, bis(4-methylphenyl)-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-97-2
Record name 4,4′-Dimethylbenzophenone
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Record name 4,4'-Dimethylbenzophenone
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Record name 4,4'-Dimethylbenzophenone
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Record name Methanone, bis(4-methylphenyl)-
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Record name Methanone, bis(4-methylphenyl)-
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Record name 4,4'-dimethylbenzophenone
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Record name DI-P-TOLYL KETONE
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Synthesis routes and methods I

Procedure details

The three water extracts from Example 4 (excluding the NaHCO3 extracts) were charged into a 200 mL flask along with toluene (50 mL) and para-toluic acid (1.36 g). The mixture was heated and water was removed azeotropically as in Example 3;once approximately 40 mL of water had been removed a further 50 mL toluene was added. Then, when a total of 75 mL of water had been removed, a final 25 mL toluene was added. The reflux was terminated after 18 hours. After workup (as in Example 3) the reaction gave crude 4,4′-dimethylbenzophenone (0.58 g, 28% yield), which was again practically pure by 1H NMR (M.P. 86.5-87.5° C.). Removal of water from the three water extracts recovered 3.40 g cerium (III) trifluoromethanesulfonate as a damp, off-white solid).
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Synthesis routes and methods II

Procedure details

Cerium(III) trifluoromethanesulfonate (3.23 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene as in Example 3, but for 48 hours., After work-up (as in Example 3) crude 4,4′-dimethylbenzophenone (0.64 g, 30% yield) was obtained as a cream-colored crystalline solid.
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Synthesis routes and methods III

Procedure details

Praseodymium (III) trifluoromethanesulfonate (3.53 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 24 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4,4′-dimethylbenzophenone (0.65 g, 31% yield) as a cream-colored crystalline solid. This was then recrystallized from methanol to give white needles of pure 4,4′ dimethylbenzophenone (0.19 g,9% yield) (M.P. 90.5-91.5° C.).
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Praseodymium (III) trifluoromethanesulfonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4,4'-Dimethylbenzophenone has the molecular formula C15H14O and a molecular weight of 210.27 g/mol. []

ANone: Researchers have used various spectroscopic techniques to characterize this compound. These include:

  • NMR: 1H NMR and 13C NMR have been used to confirm the structure of the compound and its derivatives. [, ]
  • FTIR: Infrared spectroscopy provides information about the functional groups present in the molecule. []
  • UV-Vis: UV-Vis spectroscopy has been used to study the absorption properties of this compound, especially in relation to its photochemical reactions and excited states. [, ]
  • ESR: Electron Spin Resonance has been utilized to investigate the electronic character of the triplet excited state of this compound and its cyclophane derivatives. []

A: Yes, this compound exhibits polymorphism and can exist in at least three different crystalline forms (trimorphs). These polymorphs primarily differ in their packing arrangements rather than conformational differences. []

A: this compound is known to undergo photoreduction in the solid state, leading to the formation of 4-(p-methylbenzoyl)benzyl-bis-(p-methyl)phenyl-methanol. [] It exhibits a n→π* transition in its UV-Vis spectrum, and its excited triplet state can undergo various reactions, including hydrogen abstraction and energy transfer. [, , ]

A: this compound can act as a photoinitiator for the cross-linking of polymers like polypropylene and low-density polyethylene in the presence of acrylic monomers. []

A: While this compound itself is not typically used as a catalyst, its derivatives, particularly its ketyl radical anion, have been studied for their electron transfer capabilities in organic synthesis. []

A: Yes, computational methods like molecular mechanics and semi-empirical quantum mechanical calculations have been used to understand the conformational changes and electronic properties of this compound and its cyclophane derivatives. []

A: The addition of methyl groups in the 4,4' positions of benzophenone can influence its electronic properties and reactivity. For example, these substituents can affect the energy levels of the excited states and the rate of intersystem crossing to the triplet state, ultimately influencing its photochemical behavior. [, ]

ANone: Several analytical methods have been employed to study this compound, including:

  • Laser flash photolysis: This technique allows researchers to study the kinetics of short-lived intermediates, such as the excited triplet state and ketyl radicals, generated upon photoexcitation of this compound. [, , ]
  • Transient absorption spectroscopy: This technique complements laser flash photolysis by providing spectral information about the transient species, aiding in their identification and characterization. [, ]
  • Atomic force microscopy (AFM): AFM has been used to investigate the photodimerization process of this compound in the solid state and visualize the resulting nanostructures. [, ]

A: this compound has shown potential as a component in organic redox flow batteries, offering a high cell voltage when paired with a suitable catholyte. []

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